2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid
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Overview
Description
2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propyl-amino]benzoyl]amino]pentanedioic acid, also known as aminopterin, is a derivative of folic acid. It was initially developed as an antineoplastic agent for the treatment of pediatric leukemia. This compound is a potent inhibitor of dihydrofolate reductase, an enzyme critical for DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propyl-amino]benzoyl]amino]pentanedioic acid involves multiple steps. The initial step typically includes the formation of the pteridine ring, followed by the attachment of the benzoyl group and the final addition of the glutamic acid moiety. The reaction conditions often require the use of strong acids or bases and high temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propyl-amino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propyl-amino]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms of enzyme inhibition.
Biology: It is used in cell culture studies to investigate the effects of folate metabolism inhibition on cell growth and proliferation.
Medicine: It has been explored for its potential use in cancer therapy, particularly in the treatment of leukemia and psoriasis.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The compound exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase. This inhibition blocks the synthesis of tetrahydrofolate, a molecule essential for the production of purines and pyrimidines. As a result, DNA, RNA, and protein synthesis are reduced, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another folic acid derivative used as an antineoplastic agent.
Pralatrexate: A similar compound used in cancer therapy that selectively targets cancer cells expressing reduced folate carrier type 1.
Uniqueness
2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propyl-amino]benzoyl]amino]pentanedioic acid is unique due to its high potency as a dihydrofolate reductase inhibitor. Its ability to inhibit folate metabolism makes it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
77337-37-2 |
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Molecular Formula |
C22H26N8O5 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H26N8O5/c1-2-9-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-5-3-12(4-6-14)20(33)27-15(21(34)35)7-8-16(31)32/h3-6,10,15H,2,7-9,11H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29) |
InChI Key |
OXKVXUQXNRYHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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